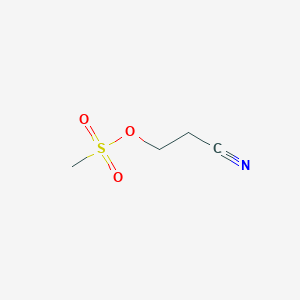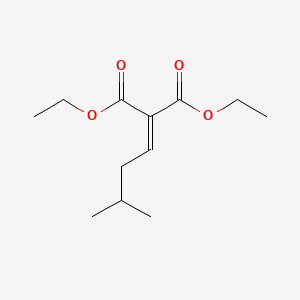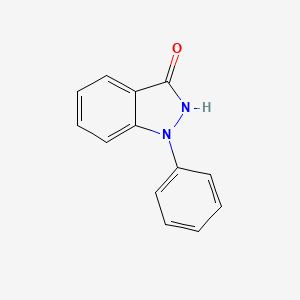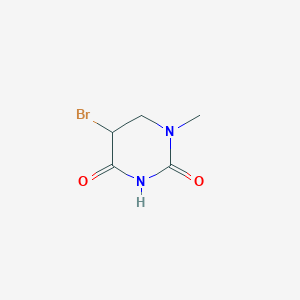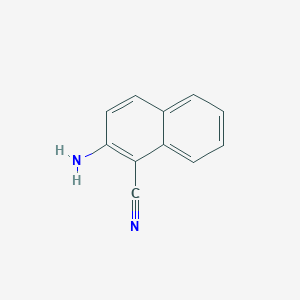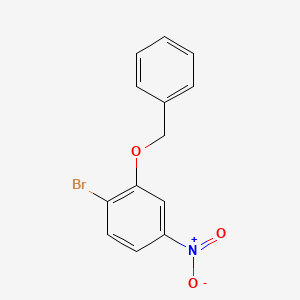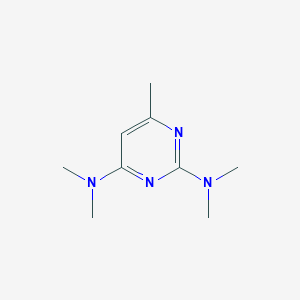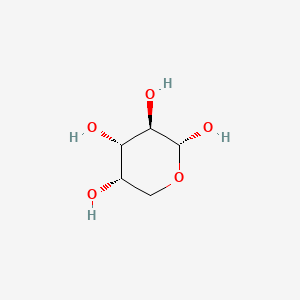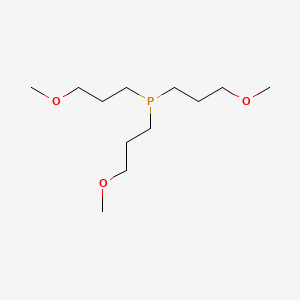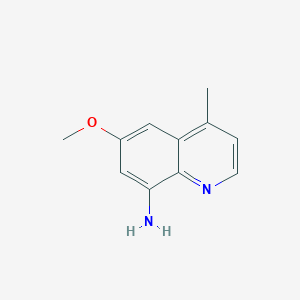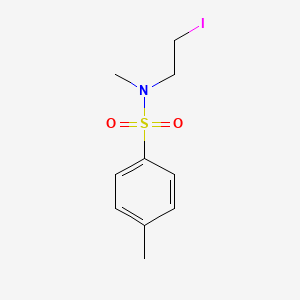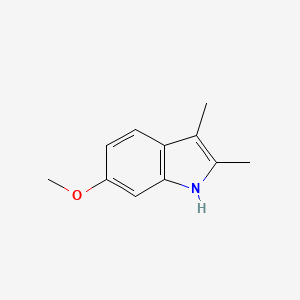
6-Methoxy-2,3-dimethyl-1H-indol
Übersicht
Beschreibung
6-Methoxy-2,3-dimethyl
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Indolderivate, einschließlich 6-Methoxy-2,3-dimethyl-1H-indol, wurden auf ihre potenziellen Antitumoreigenschaften untersucht . Sie können als biologisch aktive Verbindungen zur Behandlung von Krebszellen wirken .
Antibakterielle Aktivität
Indolderivate haben vielversprechende Ergebnisse im Kampf gegen verschiedene Mikroben gezeigt . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung antimikrobieller Medikamente .
Anti-inflammatorische Aktivität
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften . Daher könnte this compound möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden .
Antivirale Aktivität
Indolderivate haben antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound für seine potenzielle Verwendung in antiviralen Therapien untersucht werden könnte .
Antioxidative Aktivität
Die antioxidativen Eigenschaften von Indolderivaten lassen vermuten, dass this compound bei der Entwicklung antioxidativer Therapien eingesetzt werden könnte .
Antidiabetische Aktivität
Indolderivate haben ein Potenzial für die Behandlung von Diabetes gezeigt . Dies deutet darauf hin, dass this compound für seine potenzielle Verwendung in antidiabetischen Therapien untersucht werden könnte .
Antimalaria-Aktivität
Indolderivate haben antimalaria-Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound für seine potenzielle Verwendung in antimalaria-Therapien untersucht werden könnte .
Anticholinesterase-Aktivität
Indolderivate haben Anticholinesterase-Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound für seine potenzielle Verwendung in Therapien für Krankheiten wie Alzheimer untersucht werden könnte .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the observed therapeutic effects of the compound.
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
6-methoxy-2,3-dimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . The interactions of 6-methoxy-2,3-dimethyl-1H-indole with these biomolecules can lead to significant changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 6-methoxy-2,3-dimethyl-1H-indole exerts its effects through various mechanisms. It can bind to specific receptors and enzymes, leading to their inhibition or activation . These interactions can result in changes in gene expression and modulation of signaling pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-2,3-dimethyl-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation
Dosage Effects in Animal Models
The effects of 6-methoxy-2,3-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where their biological activity is optimal within a specific dosage range . Exceeding this range can lead to toxicity and adverse reactions.
Metabolic Pathways
6-methoxy-2,3-dimethyl-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . The metabolic pathways of 6-methoxy-2,3-dimethyl-1H-indole can lead to the formation of active metabolites that contribute to its biological activity.
Transport and Distribution
The transport and distribution of 6-methoxy-2,3-dimethyl-1H-indole within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of 6-methoxy-2,3-dimethyl-1H-indole within tissues can influence its localization and accumulation, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-methoxy-2,3-dimethyl-1H-indole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-methoxy-2,3-dimethyl-1H-indole within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-6-9(13-3)4-5-10(7)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHRCLBBYWTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295749 | |
| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58176-56-0 | |
| Record name | NSC105314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-6-METHOXYINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


